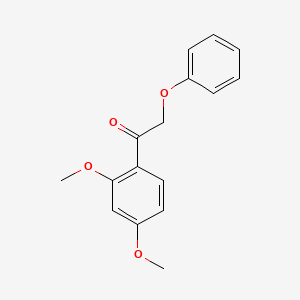
1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone
Descripción general
Descripción
“1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as “1-(2,4-Dimethoxyphenyl)ethanol” and “1-(2,4-DIMETHOXYPHENYL)-2-(4-PROPYLPHENOXY)ETHANONE”, have been studied .
Aplicaciones Científicas De Investigación
Enzymatic Modification and Antioxidant Capacity Enhancement
2,6-Dimethoxyphenol, structurally related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, has been explored for its potential as an antioxidant through enzymatic modification. Laccase-mediated oxidation of 2,6-dimethoxyphenol in biphasic or homogenous aqueous-organic media has been shown to produce compounds with enhanced antioxidant capacity. The main product, identified as a symmetrical CC linked dimer, exhibited significantly higher antioxidant activity compared to the starting substrate. This suggests potential applications of similar compounds in improving antioxidant properties for various applications, including food preservation, cosmetics, and pharmaceuticals (Adelakun et al., 2012).
Photophysical Studies and Charge Transfer Fluorescence
Photophysical studies of substituted 1,2-diarylethenes, including compounds similar to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, reveal interesting properties like twisted intramolecular charge transfer fluorescence. These compounds exhibit solvent polarity-dependent dual fluorescence, attributed to non-planar twisted intramolecular charge transfer excited states. Such properties suggest applications in the development of novel fluorescent materials for sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Singh & Kanvah, 2001).
Selective Methoxy Ether Cleavage and Acylation
Selective methoxy ether cleavage followed by acylation of compounds structurally related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone has been demonstrated. This process allows for the selective cleavage of methoxy groups followed by selective acylation, providing access to ortho-acylated catechols. Such reactions are pivotal in synthesizing intermediates for supramolecular chemistry, pesticides, flavors, fragrances, and natural product synthesis (Adogla et al., 2012).
Photoreactions in Organic Synthesis
Photoreactions of compounds like 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, closely related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, have shown high chemical yields and selectivity. These reactions, including 1,5-hydrogen migration and cyclization, demonstrate the utility of photoreactions in synthetic organic chemistry for efficiently constructing complex structures and intermediates (Plíštil et al., 2006).
Photochemical Electron-Transfer Reactions
Photochemical electron-transfer reactions of 1,1-diarylethylenes, related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, have been explored for their potential in organic synthesis. These reactions, including dimerizations, nucleophilic additions, and oxygenation, highlight the versatility of photochemical methods in facilitating various organic transformations, potentially useful in developing novel synthetic routes for complex organic compounds (Mattes & Farid, 1986).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-14(16(10-13)19-2)15(17)11-20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNOLGACVXOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)COC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

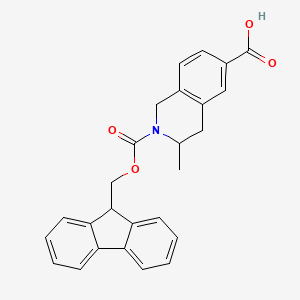
![3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B2935928.png)
![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane](/img/structure/B2935931.png)
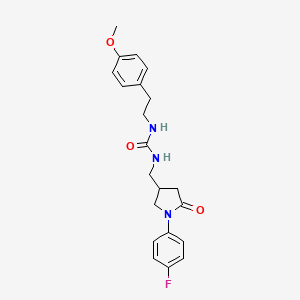
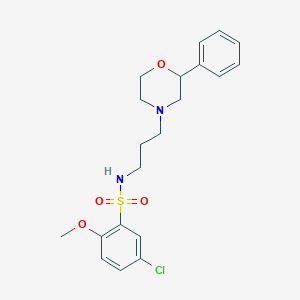
![8-Bromoimidazo[1,2-A]pyridin-7-amine](/img/structure/B2935935.png)
![2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935936.png)


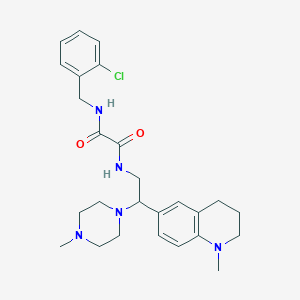
![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)